molecular formula C17H14BrN3O2 B11258460 4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B11258460
M. Wt: 372.2 g/mol
InChI Key: WOGRGWXHGVESPE-UHFFFAOYSA-N
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Description

4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-A]pyrimidin-4-one core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrido[1,2-A]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the coupling of the brominated pyrido[1,2-A]pyrimidin-4-one with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Amidation: Benzoyl chloride, base (e.g., triethylamine).

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Chemical Biology: It serves as a tool compound to probe biological pathways and molecular mechanisms.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,2-dimethoxybenzene
  • N-(4-Bromo-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to its specific structural features, such as the pyrido[1,2-A]pyrimidin-4-one core and the bromine atom. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

4-bromo-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C17H14BrN3O2/c1-10-4-3-9-21-15(10)19-11(2)14(17(21)23)20-16(22)12-5-7-13(18)8-6-12/h3-9H,1-2H3,(H,20,22)

InChI Key

WOGRGWXHGVESPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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